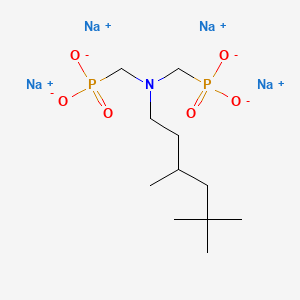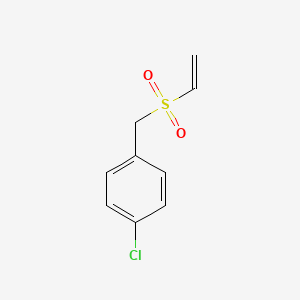
Copper(2+), (1,2-ethanediamine-kappaN,kappaN')(1,2-propanediamine-kappaN,kappaN')-, bis(bis(cyano-kappaC)aurate(1-))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] is a coordination complex that features a central copper ion coordinated by ethylenediamine and propane-1,2-diamine ligands, with two di(cyano-C)aurate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] typically involves the reaction of copper salts with ethylenediamine and propane-1,2-diamine in the presence of gold cyanide complexes. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: The copper center in the compound can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions and the presence of suitable oxidizing or reducing agents.
Substitution: The ligands coordinated to the copper ion can be substituted by other ligands, leading to the formation of new coordination complexes.
Complexation: The compound can form additional complexes with other metal ions or ligands, potentially altering its properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various amines, phosphines, and other ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper center may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] is studied for its coordination chemistry and potential as a catalyst in various reactions. Its unique structure allows for interesting interactions with other molecules, making it a valuable compound for research in inorganic and organometallic chemistry.
Biology and Medicine
While specific biological and medical applications of this compound are not well-documented, coordination complexes with similar structures have been explored for their potential as therapeutic agents, particularly in cancer treatment. The ability of such complexes to interact with biological molecules and inhibit specific enzymes or pathways makes them promising candidates for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or nanomaterials. Its unique properties may also make it suitable for use in sensors or as a component in electronic devices.
Mecanismo De Acción
The mechanism by which (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] exerts its effects is primarily through its coordination chemistry. The copper center can interact with various molecules, facilitating redox reactions or forming new complexes. The gold cyanide components may also play a role in the compound’s reactivity and interactions with other species.
Comparación Con Compuestos Similares
Similar Compounds
(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)argentate]: Similar structure but with silver instead of gold.
(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)nickel bis[di(cyano-C)aurate]: Similar structure but with nickel instead of copper.
(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)cobalt bis[di(cyano-C)aurate]: Similar structure but with cobalt instead of copper.
Uniqueness
The uniqueness of (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] lies in its specific combination of ligands and metal centers, which confer distinct chemical and physical properties. The presence of both copper and gold in the complex allows for unique interactions and reactivity that are not observed in similar compounds with different metal centers.
Propiedades
Número CAS |
67906-20-1 |
|---|---|
Fórmula molecular |
C9H18Au2CuN8 |
Peso molecular |
695.77 g/mol |
Nombre IUPAC |
copper;ethane-1,2-diamine;gold(1+);propane-1,2-diamine;tetracyanide |
InChI |
InChI=1S/C3H10N2.C2H8N2.4CN.2Au.Cu/c1-3(5)2-4;3-1-2-4;4*1-2;;;/h3H,2,4-5H2,1H3;1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
Clave InChI |
OLZODCSRNZOYMP-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.[Cu+2].[Au+].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)

